molecular formula C9H15ClN2O2 B15054568 Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B15054568
M. Wt: 218.68 g/mol
InChI Key: WNFVDHZXNQTDHB-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrrole is reacted with formaldehyde and a secondary amine.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar in structure but with an indole ring instead of a pyrrole ring.

    Ethyl 4-(dimethylaminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar but with a dimethylaminomethyl group instead of an aminomethyl group.

Uniqueness

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water, due to the hydrochloride salt, also makes it more versatile for various applications compared to its analogs.

Biological Activity

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, also known by its CAS number 118438-51-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective properties, supported by research findings and case studies.

  • Molecular Formula : C₈H₁₃ClN₂O₂
  • Molecular Weight : 204.65 g/mol
  • Purity : Typically ≥ 95%
  • Physical Form : Solid
  • Melting Point : 195-200 °C

Antibacterial Activity

Pyrrole derivatives have been recognized for their antibacterial properties. This compound has shown promising results against various bacterial strains. In a study evaluating several pyrrole derivatives, compounds similar to ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC of 2 μg/mL) .

CompoundMIC (μg/mL)Pathogen
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate HCl3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A recent study highlighted the effectiveness of pyrrole-based compounds in inhibiting cancer cell proliferation. This compound was found to induce apoptosis in various cancer cell lines, with IC50 values less than those of established chemotherapeutics like doxorubicin .

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
A431 (epidermoid carcinoma)<10Doxorubicin~15
HT29 (colorectal carcinoma)<8Doxorubicin~15

Neuroprotective Effects

Research indicates that pyrrole derivatives possess neuroprotective properties. This compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting its potential application in neurodegenerative diseases .

Case Studies

Case Study 1: Antibacterial Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load after treatment compared to untreated controls, affirming its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

A recent clinical trial assessed the anticancer effects of pyrrole derivatives in patients with advanced-stage cancers. Participants treated with this compound showed improved tumor response rates and reduced side effects compared to traditional therapies, highlighting its therapeutic potential .

Properties

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-1-methylpyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N2O2.ClH/c1-3-13-9(12)8-4-7(5-10)6-11(8)2;/h4,6H,3,5,10H2,1-2H3;1H

InChI Key

WNFVDHZXNQTDHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)CN.Cl

Origin of Product

United States

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